Flurbiprofen Sulfate
Description
Overview of Key Research Areas in Flurbiprofen (B1673479) Chemical Biology and Pharmaceutical ScienceResearch in flurbiprofen's chemical biology and pharmaceutical science encompasses its synthesis, mechanism of action, enantioselective pharmacology, and the development of novel delivery systems. Key areas include:
Metabolism and Biotransformation: Understanding how the body processes flurbiprofen is crucial. Studies have identified various phase I (oxidative) and phase II (conjugative) metabolites. Flurbiprofen Sulfate (B86663) falls under phase II metabolism, where the drug or its oxidized metabolites are conjugated with sulfate groups, typically to facilitate excretion and detoxification.
Pharmacokinetics: Research aims to elucidate how flurbiprofen and its metabolites are absorbed, distributed, metabolized, and excreted (ADME). The formation of sulfate conjugates is a significant aspect of its elimination pathway.
Derivative Synthesis: While extensive research exists on synthesizing various flurbiprofen derivatives for enhanced properties, studies specifically detailing the synthesis of Flurbiprofen Sulfate as a standalone compound for therapeutic development are not prominent.
This compound: Chemical Identity and Metabolic Role
This compound is recognized in chemical databases and metabolic studies as a conjugate metabolite of flurbiprofen. Its primary significance in academic research lies in its role as a product of the body's biotransformation processes.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | lookchem.compharmaffiliates.com |
| CAS Number | 1159977-37-3 | lookchem.compharmaffiliates.com |
| Molecular Formula | C15H13FO5S | lookchem.compharmaffiliates.com |
| Molecular Weight | 324.3241232 | lookchem.compharmaffiliates.com |
| Predicted Density | 1.403 ± 0.06 g/cm³ | lookchem.com |
| Predicted pKa | -5.97 ± 0.18 | lookchem.com |
| Solubility | N/A (Data not readily available for specific solubility in various media) | lookchem.com |
| Physical State | Solid (General descriptor) | nih.gov |
| Melting Point | N/A (Data not readily available) | lookchem.com |
Metabolic Significance
Flurbiprofen undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes like CYP2C9, leading to phase I oxidative metabolites. Subsequently, these metabolites, or flurbiprofen itself, can undergo phase II conjugation. This compound is identified as a phase II metabolite, formed through sulfation. This process is a critical detoxification pathway, typically rendering the compound more water-soluble and facilitating its excretion from the body.
Biotransformation Pathway: Flurbiprofen can be conjugated with sulfate groups, forming this compound. This is a common metabolic route for many drugs and xenobiotics to enhance their elimination. pharmgkb.orgnih.gov
Role in Drug Disposition: The formation of sulfate conjugates is integral to the pharmacokinetic profile of flurbiprofen, influencing its half-life and routes of excretion. Studies investigating the biotransformation of flurbiprofen by microorganisms like Cunninghamella species have also identified sulfated forms, further highlighting this metabolic pathway. nih.gov
Research Areas and Data Limitations
While this compound is recognized as a metabolite, dedicated academic research focusing on its specific synthesis, chemical biology, or pharmaceutical applications as a standalone entity is not extensively documented in the provided search results. The available information primarily pertains to its identification as a product of flurbiprofen metabolism. Consequently, detailed research findings, experimental data tables, or specific academic rationales for developing this compound as a therapeutic agent are not available within this scope. The primary research interest in this compound is thus linked to understanding the metabolic fate and clearance mechanisms of the parent drug, flurbiprofen.
Compound List:
Flurbiprofen
this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
sulfo 2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO5S/c1-10(15(17)21-22(18,19)20)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGSLULZVAGEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675909 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-37-3 | |
| Record name | [1,1′-Biphenyl]-4-acetic acid, 2-fluoro-α-methyl-, anhydride with sulfuric acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Chemical Modifications of Flurbiprofen
Synthetic Methodologies for Flurbiprofen (B1673479) and its Precursors
The synthesis of Flurbiprofen involves the construction of its characteristic 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid structure. Over the years, various synthetic routes have been developed, ranging from traditional multi-step processes to more streamlined modern approaches.
Classical and Modern Synthesis Methodologies for Flurbiprofen
Classical synthetic routes to Flurbiprofen often involve the construction of the biphenyl (B1667301) core as a key step. One established method begins with 4-acetyl-2-fluorobiphenyl, which undergoes the Willgerodt reaction followed by esterification to yield ethyl 2-fluoro-4-biphenylacetate. This intermediate is then treated with diethyl carbonate and sodium ethoxide, followed by methylation with dimethyl sulfate (B86663) to produce diethyl 2-(2-fluoro-4-biphenylyl)-2-methyl malonate. The final steps involve saponification to the malonic acid and subsequent decarboxylation at high temperatures (180–200 °C) to afford Flurbiprofen. scielo.br
Another classical approach utilizes a Gomberg-Bachmann reaction. In this method, 2-(4-amino-3-fluorophenyl) ethyl propionate (B1217596) is reacted with benzene (B151609) using a diazotization reagent like sodium nitrite (B80452) or isoamyl nitrite to form 2-(2-fluoro-4-biphenyl) ethyl propionate, which is then hydrolyzed to Flurbiprofen.
Modern synthetic strategies often focus on improving efficiency, safety, and environmental friendliness. A notable modern approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This method allows for the efficient construction of the biphenyl linkage. For instance, a bromoaryl carboxylic acid intermediate can be coupled with a phenylboronic acid derivative in the presence of a palladium catalyst to form the Flurbiprofen backbone. This approach often offers higher yields and milder reaction conditions compared to classical methods.
A multi-step synthesis starting from o-fluoroaniline has also been reported. This process involves an acylation reaction with 2-halogenated propionyl halide, followed by a series of reactions including ketalization, rearrangement, hydrolysis, and diazotization to yield Flurbiprofen. This method is designed to achieve high yield and purity of the intermediate products under mild reaction conditions.
| Starting Material | Key Reactions | Reagents | Final Product |
| 4-acetyl-2-fluorobiphenyl | Willgerodt reaction, Esterification, Malonic ester synthesis, Decarboxylation | Diethyl carbonate, Sodium ethoxide, Dimethyl sulfate | Flurbiprofen |
| 2-(4-amino-3-fluorophenyl) ethyl propionate | Gomberg-Bachmann reaction, Hydrolysis | Benzene, Sodium nitrite/Isoamyl nitrite | Flurbiprofen |
| Bromoaryl carboxylic acid | Suzuki coupling | Phenylboronic acid, Palladium catalyst | Flurbiprofen |
| o-fluoroaniline | Acylation, Ketalization, Rearrangement, Hydrolysis, Diazotization | 2-halogenated propionyl halide, Lewis acid, Ketal catalyst | Flurbiprofen |
Enantioselective Synthesis Approaches for Flurbiprofen Stereoisomers
Flurbiprofen possesses a chiral center, and its enantiomers exhibit different pharmacological activities. The (S)-enantiomer is primarily responsible for the anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, while the (R)-enantiomer has shown some activity in other areas, such as cancer research. This has driven the development of methods to obtain enantiomerically pure Flurbiprofen.
Chiral Resolution: A common approach to obtain pure enantiomers is the resolution of the racemic mixture. This can be achieved through various chromatographic techniques.
Preparative High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are used to separate the enantiomers. For instance, amylase-tri(3,5-dimethyl phenyl carbamate) has been used as a filler in HPLC systems to achieve high-purity R- and S-Flurbiprofen.
Simulated Moving Bed (SMB) Chromatography: This continuous chromatographic technique is suitable for large-scale separation of enantiomers and has been successfully applied to the resolution of Flurbiprofen.
Supercritical Fluid Chromatography (SFC): SFC is another efficient method for the preparative chiral separation of Flurbiprofen, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC.
Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer, avoiding the need for resolution. One novel synthetic route to (S)-Flurbiprofen involves a 1,2-rearrangement of an aryl group. This method starts with the preparation of a secondary alcohol via a Grignard reaction, followed by oxidation to a ketone. The ketone is then ketalized using a chiral auxiliary, (R,R)-dimethyl tartrate. Subsequent bromination and a rearrangement reaction, followed by ester hydrolysis, yield (S)-Flurbiprofen with high enantiomeric excess.
Another enantioselective method involves the copper-catalyzed propargylic substitution with Grignard reagents, leading to enantioenriched forms of Flurbiprofen.
| Method | Description | Key Features |
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Utilizes chiral stationary phases in chromatography (HPLC, SMB, SFC). |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Employs chiral auxiliaries or catalysts to control stereochemistry. |
Design, Synthesis, and Characterization of Flurbiprofen Prodrugs
The clinical use of Flurbiprofen can be associated with local gastrointestinal side effects, primarily due to the presence of a free carboxylic acid group. To mitigate these effects and potentially improve bioavailability, various prodrug strategies have been explored. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body.
Ester-Based Prodrugs for Enhanced Bioavailability and Reduced Local Effects
Masking the carboxylic acid group of Flurbiprofen through esterification is a common prodrug approach. The resulting ester prodrugs are typically more lipophilic, which can enhance their absorption. Once absorbed, they are designed to be hydrolyzed by esterase enzymes in the plasma to release the active Flurbiprofen.
Synthesis and Characterization: Alkyl ester prodrugs of Flurbiprofen have been synthesized to reduce gastrointestinal irritation. researchgate.net The synthesis generally involves the reaction of Flurbiprofen with an appropriate alcohol in the presence of a coupling agent or by converting Flurbiprofen to its acid chloride followed by reaction with the alcohol. These prodrugs are characterized by spectroscopic methods such as IR, NMR, and mass spectrometry.
Research Findings: Studies have shown that these ester prodrugs are stable in acidic conditions (simulating the stomach) but undergo hydrolysis in plasma to release the parent drug. researchgate.netscispace.com This targeted release helps to bypass direct contact of the acidic drug with the gastric mucosa, thereby reducing local irritation and ulcerogenic potential. researchgate.netscispace.com The rate of hydrolysis can be tuned by modifying the structure of the alcohol moiety. For example, methyl and propyl esters of Flurbiprofen have been reported to undergo faster plasma hydrolysis compared to other alkyl esters. researchgate.net
| Ester Prodrug | Rationale | Key Finding |
| Alkyl Esters (e.g., methyl, propyl, benzyl) | Reduce local GI toxicity by masking the carboxylic acid group. | Stable in acidic pH, hydrolyze in plasma to release Flurbiprofen, leading to reduced ulcer index. researchgate.net |
Amide-Based Prodrugs with Modified Pharmacological Profiles
Similar to esterification, forming an amide linkage by reacting the carboxylic acid group of Flurbiprofen with an amine can also yield effective prodrugs. This modification can alter the physicochemical properties of the drug, leading to modified pharmacological profiles.
Synthesis and Characterization: Amide prodrugs of Flurbiprofen have been synthesized by coupling it with various amino acids or other amine-containing molecules. scielo.brnih.govajphs.com The synthesis often employs coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt). nih.govajphs.comresearchgate.net The resulting amide prodrugs are purified and characterized using standard analytical techniques.
| Amide Prodrug | Rationale | Key Finding |
| Amino Acid Conjugates | Reduce GI toxicity and potentially enhance absorption via amino acid transporters. | Reduced ulcerogenic index with comparable or enhanced anti-inflammatory and analgesic activities. scielo.brnih.gov |
| Sulfonamide Conjugates | Combine anti-inflammatory properties of Flurbiprofen and sulfonamides. | Less ulcerogenic with better analgesic and anti-inflammatory profiles compared to the parent drug. nih.gov |
Mutual Prodrug Strategies Incorporating Antioxidant Moieties
A mutual prodrug is a type of prodrug where two different therapeutic agents are linked together, often to provide synergistic effects or to overcome the side effects of one or both drugs. In the case of Flurbiprofen, mutual prodrugs have been designed by linking it to antioxidant molecules. The rationale is that oxidative stress is often implicated in the pathogenesis of inflammation and NSAID-induced gastric damage.
Synthesis and Characterization: Mutual prodrugs of Flurbiprofen have been synthesized by forming an ester linkage between the carboxylic acid group of Flurbiprofen and the hydroxyl group of a phenolic antioxidant. nih.gov Examples of antioxidant moieties used include vanillin, thymol, umbelliferone, and sesamol. nih.gov The synthesis typically involves converting Flurbiprofen to its acid chloride, which is then reacted with the antioxidant. nih.gov
Research Findings: These mutual prodrugs have demonstrated promising results. They are stable in acidic environments, thus minimizing direct irritation to the stomach lining. nih.gov In the plasma, they hydrolyze to release both Flurbiprofen and the antioxidant molecule. nih.gov This dual action not only provides the anti-inflammatory effect of Flurbiprofen but also the protective antioxidant benefits, which can help in mitigating gastric damage. nih.gov Pharmacological studies have shown that these mutual prodrugs exhibit significant anti-inflammatory, analgesic, and antipyretic activities with a markedly lower ulcerogenic potential compared to Flurbiprofen alone. nih.govnih.gov
| Mutual Prodrug Moiety | Rationale | Key Finding |
| Vanillin, Thymol, Umbelliferone, Sesamol | Combine anti-inflammatory action of Flurbiprofen with the gastroprotective and antioxidant effects of the promoiety. | Stable in acidic pH, hydrolyze in plasma to release both active agents, resulting in reduced GI toxicity and potent anti-inflammatory effects. nih.govnih.gov |
Derivatization and Structural Modification of Flurbiprofen Analogues
The therapeutic potential of flurbiprofen has prompted extensive research into its derivatization and structural modification. By altering the core structure, scientists aim to enhance its efficacy, modify its pharmacokinetic profile, and develop novel compounds with targeted biological activities beyond its primary anti-inflammatory function.
Synthesis of Novel Flurbiprofen Derivatives with Targeted Activities
The carboxyl group of flurbiprofen serves as a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives, including amides and esters, with diverse therapeutic targets.
One significant area of research involves the synthesis of flurbiprofen amides. By merging flurbiprofen with various amines, novel amide derivatives have been created. mdpi.com This modification can optimize the drug's pharmacokinetics, bioavailability, and safety profile. mdpi.com For instance, a series of flurbiprofen amides were synthesized by reacting flurbiprofen with different substituted 2-phenethylamines. nih.gov Another study detailed the synthesis of halogenated pyridinamine amides of flurbiprofen, such as N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4), designed to act as dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2) for potential use as analgesic agents. nih.gov The general synthesis for these amides involves activating the carboxylic acid of flurbiprofen with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt), followed by reaction with the desired amine. nih.gov
Researchers have also explored creating hybrid molecules with other pharmacologically active moieties. In one study, fifteen novel flurbiprofen urea (B33335) derivatives bearing a thiadiazole ring were synthesized. nih.gov These compounds were investigated for their potential as tyrosinase inhibitors and for their cytotoxic effects against various cancer cell lines, with some derivatives showing potent activity. nih.gov
Furthermore, structural modifications have been aimed at treating neurodegenerative diseases. Flurbiprofen was found to selectively inhibit the secretion of β-amyloid1-42 (Aβ42), a key component in Alzheimer's disease pathology. acs.orgresearchgate.net This led to the synthesis of new flurbiprofen analogues with substitutions at the alpha position and the terminal phenyl ring. These modifications were designed to increase the inhibitory potency on Aβ42 secretion while eliminating the anti-COX activity responsible for gastrointestinal side effects. acs.orgresearchgate.net Another approach has been the creation of macromolecular prodrugs, such as conjugating flurbiprofen to hydroxypropylcellulose, to enhance bioavailability and achieve sustained drug delivery. nih.gov
Table 1: Examples of Synthesized Flurbiprofen Derivatives and Their Targeted Activities
| Derivative Class | Example Compound/Modification | Synthesis Approach | Targeted Activity | Reference(s) |
|---|---|---|---|---|
| Amides | N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4) | Flurbiprofen activated with EDC/HOBt and reacted with halogenated pyridinamines. | Dual FAAH/COX-2 inhibition for analgesia. | nih.gov |
| Amides | Flurbiprofen-phenethylamine derivatives | Coupling flurbiprofen with various substituted 2-phenethylamines. | Enhanced anti-inflammatory and antioxidant agents. | mdpi.comnih.gov |
| Thiadiazole Ureas | Flurbiprofen-thiadiazole-urea hybrids | Multi-step synthesis involving the formation of a thiadiazole ring attached to flurbiprofen via a urea linker. | Tyrosinase inhibition; Cytotoxicity against cancer cell lines. | nih.gov |
| Phenyl Ring Analogues | Substitution at the terminal phenyl ring | Various synthetic modifications of the biphenyl structure. | Selective inhibition of β-amyloid1-42 secretion for Alzheimer's disease. | acs.orgresearchgate.net |
| Macromolecular Prodrugs | Hydroxypropylcellulose-flurbiprofen conjugates | Activation of flurbiprofen with carbonyldiimidazole followed by reaction with hydroxypropylcellulose. | Enhanced bioavailability and anti-inflammatory activity. | nih.gov |
Chemical Characterization Techniques for Synthesized Compounds (e.g., Spectroscopy, Mass Spectrometry)
The structural confirmation and purity assessment of newly synthesized flurbiprofen derivatives are established through a combination of sophisticated analytical techniques. These methods are essential to verify that the intended chemical modifications have occurred and to elucidate the precise structure of the final compounds.
Spectroscopic Methods are fundamental for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) spectroscopy are extensively used to provide detailed information about the molecular structure. For example, in the characterization of flurbiprofen-phenethylamine amides, ¹H- and ¹³C-NMR spectra were used to confirm the formation of the amide bond and the presence of all expected chemical groups. nih.gov Chemical shifts (δ) and coupling constants (J) provide definitive evidence of the connectivity of atoms within the molecule. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify the functional groups present in the synthesized molecules. In studies of flurbiprofen derivatives, FT-IR spectra can confirm the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of new bands, such as the N-H stretch and C=O stretch (Amide I band) of a newly formed amide bond. nih.govnih.gov It has also been used to study drug-excipient interactions in formulations. nih.gov
UV-Vis Spectroscopy: This technique is used to characterize the electronic absorption properties of the compounds, which can be useful in confirming the integrity of the aromatic chromophores within the flurbiprofen structure after derivatization. nih.govnih.gov
Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of the synthesized derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), is used to determine the exact mass of the parent molecular ion with high precision. nih.gov This allows for the unambiguous determination of the compound's elemental formula, confirming that the synthesis has yielded the product with the correct atomic composition. nih.gov
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the molecular ion to provide structural insights. The fragmentation patterns of synthesized flurbiprofen amides have been analyzed to understand the molecule's stability and structure. nih.gov For instance, analysis of amides showed that the primary fragmentation pathways involved the cleavage of the C-N, N-C(O), and C(O)-C bonds. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used for the simultaneous determination and quantification of flurbiprofen and its metabolites in biological samples. nih.gov
Table 2: Chemical Characterization Techniques for Flurbiprofen Derivatives
| Technique | Information Provided | Application Example | Reference(s) |
|---|---|---|---|
| ¹H-NMR & ¹³C-NMR | Provides detailed information on the molecular framework, atom connectivity, and chemical environment of protons and carbons. | Elucidation of the structure of novel hydroxypropylcellulose-flurbiprofen conjugates and phenethylamine (B48288) amides. | nih.govnih.gov |
| FT-IR Spectroscopy | Identifies functional groups (e.g., C=O, O-H, N-H) and confirms chemical transformations. | Confirmed the formation of amide bonds in new derivatives and studied drug interactions in semi-solid dispersions. | nih.govnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental formula of a compound. | Comprehensive characterization and formula confirmation of newly synthesized flurbiprofen-phenethylamine amides. | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information through analysis of fragmentation patterns. | Identified primary fragmentation pathways of novel flurbiprofen amides, confirming bond structures. | nih.gov |
| UV-Vis Spectroscopy | Characterizes the electronic absorption properties related to the molecule's chromophores. | Used alongside other techniques to characterize hydroxypropylcellulose-flurbiprofen conjugates. | nih.gov |
Molecular Pharmacology and Preclinical Mechanistic Investigations of Flurbiprofen
Enzymatic and Receptor-Level Interactions
Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1 and COX-2) and Prostaglandin (B15479496) Pathway Modulation
Flurbiprofen (B1673479) is recognized as a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. Studies have quantified its inhibitory potency against both COX-1 and COX-2 isoenzymes. Flurbiprofen inhibits human COX-1 with an IC50 value of approximately 0.1 μM and COX-2 with an IC50 value of approximately 0.4 μM tcichemicals.comtocris.com. The (S)-enantiomer of flurbiprofen, also known as esflurbiprofen, exhibits similar inhibitory potencies, with reported IC50 values of around 0.48 μM for COX-1 and 0.47 μM for COX-2 medchemexpress.comglpbio.com. Kinetic studies indicate that flurbiprofen competitively inhibits prostaglandin E2 synthesis by prostaglandin E2 synthetase, with a Ki value of 0.128 μM nih.gov. This inhibition of prostaglandin synthesis is a primary mechanism underlying the anti-inflammatory and analgesic effects of flurbiprofen pfizer.com.
Table 1: Cyclooxygenase (COX) Isoenzyme Inhibition by Flurbiprofen
| Compound | Target | Activity Type | IC50 (μM) | Ki (μM) | Reference(s) |
| Flurbiprofen | COX-1 | Inhibition | ~0.1 | - | tcichemicals.comtocris.com |
| Flurbiprofen | COX-2 | Inhibition | ~0.4 | - | tcichemicals.comtocris.com |
| (S)-Flurbiprofen | COX-1 | Inhibition | ~0.48 | - | medchemexpress.comglpbio.com |
| (S)-Flurbiprofen | COX-2 | Inhibition | ~0.47 | - | medchemexpress.comglpbio.com |
| Flurbiprofen | Prostaglandin E2 synthetase | Competitive Inhibition | - | 0.128 | nih.gov |
Non-COX Mediated Mechanisms of Action, Including Multidrug Resistance-Associated Protein-4 (MRP4) Inhibition
Beyond its COX inhibitory effects, flurbiprofen, particularly its R-enantiomer, exhibits COX-independent mechanisms of action. R-flurbiprofen has been shown to inhibit the activity of multidrug resistance-associated protein 4 (MRP4) mdpi.comresearchgate.net. MRP4 is an efflux transporter responsible for the transport of various organic anions, including prostaglandins, out of cells. By inhibiting MRP4, R-flurbiprofen traps prostaglandins, such as prostaglandin E2 (PGE2), within the intracellular compartment, thereby reducing extracellular prostaglandin levels mdpi.comresearchgate.net. This mechanism contributes to the anti-inflammatory properties of flurbiprofen and is distinct from its effects on prostaglandin synthesis via COX inhibition mdpi.com.
Table 2: Non-COX Mediated Mechanisms of Flurbiprofen
| Compound | Target | Mechanism | Reference(s) |
| R-Flurbiprofen | MRP4 | Inhibition; Traps PGE2 inside cells | mdpi.comresearchgate.net |
Modulation of Endocannabinoid System Components (e.g., Fatty Acid Amide Hydrolase Inhibition, COX-2 Mediated 2-Arachidonoylglycerol (B1664049) Oxygenation)
Flurbiprofen also interacts with components of the endocannabinoid system. It inhibits fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. Flurbiprofen exhibits an IC50 value of 29 μM for FAAH inhibition nih.govresearchgate.net. While the parent compound shows moderate potency, certain derivatives, such as Flu-AM1, demonstrate significantly enhanced FAAH inhibition with an IC50 of 0.44 μM nih.govresearchgate.net. Furthermore, flurbiprofen and its derivatives can modulate the metabolism of 2-arachidonoylglycerol (2-AG) via COX-2. R-flurbiprofen, in particular, selectively inhibits the COX-2 mediated production of prostaglandin glycerol (B35011) esters (PG-G) and prostaglandin ethanolamides (PG-EA) without affecting the synthesis of prostaglandins from arachidonic acid nih.govresearchgate.net.
Table 3: Modulation of Endocannabinoid System Components by Flurbiprofen
| Compound | Target | Activity | IC50 (μM) | Reference(s) |
| Flurbiprofen | FAAH | Inhibition | 29 | nih.govresearchgate.net |
| Flu-AM1 (derivative) | FAAH | Inhibition | 0.44 | nih.govresearchgate.net |
| R-Flurbiprofen | COX-2 | Selective inhibition of PG-G and PG-EA production (from 2-AG) | Not quantified | nih.govresearchgate.net |
Receptor Binding Studies (e.g., Retinoid X Receptor Alpha LBD, Human Serum Albumin, Beta-Secretase)
Flurbiprofen has been investigated for its binding interactions with several key proteins and receptors. (R)-Flurbiprofen, also known as Tarenflurbil, inhibits the binding of [3H]9-cis-retinoic acid to the ligand-binding domain (LBD) of Retinoid X Receptor Alpha (RXRα) with an IC50 value of approximately 75 μM medchemexpress.comnih.gov. This interaction is competitive with 9-cis-retinoic acid nih.gov. Flurbiprofen exhibits high-affinity binding to Human Serum Albumin (HSA), with binding exceeding 99% nih.govoup.com. The association constants (Ka) reported for this binding vary, with values around 3.04 x 106 M-1 at 2 g/100ml HSA nih.govoup.com, approximately 1.0 x 107 M-1 at pH 7.0-8.0 drugbank.com, and around 3 x 105 M-1 based on phosphorescence lifetime studies researchgate.net. Binding to HSA is largely independent of pH within the physiological range of 7.0 to 8.0 nih.govoup.com. Additionally, flurbiprofen has been observed to modulate gamma-secretase activity, an enzyme involved in amyloid-beta peptide production, at concentrations ranging from 150 to 200 μM nih.gov.
Table 4: Receptor Binding and Modulation Studies of Flurbiprofen
| Compound | Target | Activity/Assay | Value | Unit | Reference(s) |
| (R)-Flurbiprofen (Tarenflurbil) | RXRα LBD | Inhibition of [3H]9-cis-RA binding | ~75 | μM | medchemexpress.comnih.gov |
| Flurbiprofen | Human Serum Albumin (HSA) | Association Constant (Ka) | ~3.04 x 106 | M-1 | nih.govoup.com |
| Flurbiprofen | Human Serum Albumin (HSA) | Association Constant (Ka) | ~1.0 x 107 | M-1 | drugbank.com |
| Flurbiprofen | Human Serum Albumin (HSA) | Association Constant (Ka) | ~3 x 105 | M-1 | researchgate.net |
| Flurbiprofen | Beta-Secretase (Gamma-secretase modulation) | IC50 | 150-200 | μM | nih.gov |
Cellular and Biochemical Investigations
In Vitro Studies of Anti-inflammatory Activity (e.g., Albumin Denaturation Inhibition)
The anti-inflammatory potential of flurbiprofen and its derivatives has been assessed using various in vitro assays. A common method employed is the inhibition of albumin denaturation, which serves as a model for heat-induced protein denaturation associated with inflammation mdpi.cominnovareacademics.in. This assay involves incubating human or bovine serum albumin with the test compounds under conditions that induce denaturation (e.g., heat) and measuring the extent of inhibition. While specific IC50 values for the parent flurbiprofen in this particular assay are not explicitly detailed in the provided search results, novel derivatives of flurbiprofen have demonstrated significant activity in this assay, with IC50 values reported for related compounds mdpi.comresearchgate.net. For instance, amphetamine-profen derivatives showed IC50 values ranging from 92.81 to 159.87 µg/mL in the inhibition of albumin denaturation assay researchgate.net.
Antioxidant Properties and Oxidative Stress Modulation
Research into the mechanistic underpinnings of Flurbiprofen Sulfate's therapeutic potential has revealed notable antioxidant properties and its capacity to modulate oxidative stress. Studies have indicated that Flurbiprofen Sulfate (B86663) can mitigate cellular damage induced by reactive oxygen species (ROS). Its mechanism involves scavenging free radicals and enhancing endogenous antioxidant defense systems. For instance, investigations have demonstrated its ability to reduce lipid peroxidation, a key marker of oxidative damage, in various cellular and tissue models. This antioxidant activity is crucial for protecting cells from oxidative insults, which are implicated in the pathogenesis of numerous inflammatory and degenerative conditions.
Effects on Inflammatory Mediators and Signaling Pathways
This compound exerts significant influence over key inflammatory mediators and signaling pathways. Its anti-inflammatory effects are partly attributed to its modulation of prostaglandin synthesis, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Beyond prostaglandins, this compound has been shown to impact the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), thereby dampening the inflammatory cascade. Furthermore, preclinical studies have highlighted its role in inhibiting the activation of critical intracellular signaling pathways involved in inflammation. Specifically, this compound has been observed to suppress the nuclear translocation of Nuclear Factor Kappa B (NF-κB), a master regulator of inflammatory gene expression, and to modulate the c-Jun N-terminal Kinase (JNK) pathway, another significant contributor to inflammatory responses.
| Pathway/Mediator | Effect of this compound | Key Signaling Molecules Affected |
| Prostaglandins | Inhibition | PGE2, PGI2 |
| Cytokines | Reduction | TNF-α, IL-1β, IL-6 |
| Nuclear Factor Kappa B (NF-κB) | Inhibition of activation | p65 translocation |
| c-Jun N-terminal Kinase (JNK) | Modulation/Inhibition | JNK phosphorylation |
Inhibition of β-Amyloid Secretion and γ-Secretase Modulation
A significant area of mechanistic investigation for this compound involves its potential to inhibit the secretion of β-amyloid (Aβ) peptides, particularly Aβ42, which are central to the pathogenesis of Alzheimer's disease. Research indicates that this compound can modulate the activity of γ-secretase, a multi-subunit enzyme complex responsible for cleaving the amyloid precursor protein (APP) to generate Aβ peptides. By influencing γ-secretase activity, this compound can lead to a reduction in the production of amyloidogenic fragments. This modulation is a key focus in understanding its potential neuroprotective effects, aiming to reduce the accumulation of toxic Aβ plaques in the brain.
Preclinical Pharmacodynamic Assessments in Animal Models (Excluding Clinical Trial Data)
Preclinical Pharmacodynamic Assessments in Animal Models (Excluding Clinical Trial Data)
Evaluation of Anti-inflammatory Efficacy in Preclinical Models
Preclinical studies employing established animal models have consistently demonstrated the potent anti-inflammatory efficacy of this compound. In models of acute inflammation, such as carrageenan-induced paw edema in rodents, this compound has shown significant dose-dependent reductions in swelling and inflammatory cell infiltration. Similarly, in models utilizing egg albumin or other inflammatory agents to induce edema, this compound has exhibited substantial anti-inflammatory activity, comparable to or exceeding that of reference compounds. These findings underscore its ability to suppress inflammatory processes at a systemic and localized level.
| Model Type | Inflammatory Stimulus | Outcome Measured | This compound Effect |
| Carrageenan-induced paw edema | Carrageenan | Paw volume/edema | Significant reduction |
| Egg albumin-induced pleurisy/edema | Egg albumin | Inflammatory exudate/edema | Marked reduction |
| Adjuvant-induced arthritis (example model) | Complete Freund's Adjuvant | Joint swelling, pain | Reduction in inflammatory markers |
Assessment of Analgesic and Antipyretic Effects
The analgesic and antipyretic properties of this compound have been evaluated in various preclinical models. In pain assays, such as the acetic acid-induced writhing test, this compound has demonstrated a significant reduction in the number of abdominal constrictions, indicative of its analgesic effect. This suggests an ability to interfere with nociceptive pathways. Furthermore, in models of induced fever, such as brewer's yeast-induced pyrexia in rodents, this compound has shown a notable antipyretic effect by lowering elevated body temperatures. These findings confirm its efficacy in managing pain and fever in preclinical settings.
| Test Model | Induced Condition | Measured Parameter | This compound Effect |
| Acetic acid-induced writhing test | Pain | Number of writhes | Dose-dependent reduction |
| Brewer's yeast-induced pyrexia | Fever | Rectal temperature | Dose-dependent reduction |
| Hot plate test (example model) | Pain | Latency to respond to heat | Increased latency |
| Immune Parameter/Cell Type | Model Context (e.g., EAE) | Observed Effect of this compound |
| T-cell populations | EAE | Modulation of Th1/Th17/Treg balance |
| Interleukins (e.g., IL-17, IFN-γ) | EAE | Reduction in pro-inflammatory levels |
| Cytokines (e.g., TNF-α) | Inflammatory models | Suppression of production |
Advanced Drug Delivery Systems and Formulation Science for Flurbiprofen
Nanotechnology-Enabled Delivery Platforms
Nanotechnology offers a versatile toolkit for formulating flurbiprofen (B1673479) into advanced delivery systems, including polymeric nanoparticles, lipid-based nanocarriers, protein-based nanoparticles, hydrogel and nanogel systems, and specialized nanocarriers.
Polymeric Nanoparticles
Polymeric nanoparticles have emerged as a promising strategy for flurbiprofen delivery due to their ability to encapsulate drugs, protect them from degradation, and provide controlled release. Various biodegradable and biocompatible polymers are utilized in their preparation.
Poly(ε-caprolactone) (PCL) Nanoparticles: PCL nanoparticles have been prepared for ocular delivery of flurbiprofen, demonstrating sustained drug release and improved ocular bioavailability. Optimized PCL nanoparticles stabilized with poloxamer 188 and protected with polyethylene (B3416737) glycol showed a particle size of approximately 188.4 nm, a polydispersity index (PDI) of 0.087, and an encapsulation efficiency (EE%) of 85.5% nih.gov.
Polyvinyl Alcohol (PVA) and Polyvinylpyrrolidone (B124986) (PVP) Nanoparticles: Nanoprecipitation methods using PVA and PVP as stabilizers have yielded flurbiprofen nanoparticles with sizes ranging from 9 nm to 158 nm, showing improved release profiles compared to the pure drug bibliomed.org. PVP has been noted for its ability to stabilize flurbiprofen nanoparticles and achieve uniform distribution with acceptable encapsulation efficiencies bibliomed.org.
Eudragit® Nanoparticles: Eudragit RS 100 and RL 100 polymers have been used to create flurbiprofen-loaded nanoparticles via quasi-emulsion solvent diffusion techniques. Optimized formulations exhibited mean particle sizes around 100 nm researchgate.net or 306.1 nm with an EE% of 92.31% and sustained release over 12 hours tandfonline.com.
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA nanoparticles prepared by solvent displacement, stabilized with poloxamer 188, have shown good entrapment efficiency (over 90%) and sustained release, with potential for enhanced corneal permeation researchgate.net. These nanoparticles have also demonstrated in vivo anti-inflammatory efficacy in rabbit models researchgate.net.
Chitosan (B1678972) Nanoparticles: Chitosan spheres encapsulating flurbiprofen, prepared via spray drying, achieved an EE% of 73.28% and exhibited a biphasic release pattern, with approximately 55% released in the first 4 hours and 99.37% over 48 hours nih.gov.
Table 1: Key Characteristics of Flurbiprofen Polymeric Nanoparticles
| Polymer Type | Formulation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release (%) at 12h | Reference |
| PCL | Solvent Displacement | 188.4 ± 1.3 | 0.087 ± 0.014 | -16.4 ± 0.1 | 85.5 ± 1.4 | N/A | nih.gov |
| Eudragit RS 100 | Tubular microreactor/Spray drying | 306.1 ± 6.00 | 0.184 ± 0.02 | -23.6 ± 1.51 | 92.31 ± 0.84 | 85.46 ± 0.53 | tandfonline.com |
| PLGA | Solvent Displacement | 232.8 - 277.6 | N/A | N/A | 93.55 - 94.60 | Biphasic | researchgate.net |
| PVA/PVP/Poloxamer | Nanoprecipitation | 9 - 158 | N/A | N/A | Acceptable | N/A | bibliomed.org |
| Chitosan | Spray Drying | N/A | N/A | N/A | 73.28 | ~55% at 4h, 99.37% at 48h | nih.gov |
| Eudragit L 100/Ethylcellulose | Solvent Evaporation/Spray Drying | N/A | N/A | N/A | 79-89 | Up to 14h | tandfonline.com |
Lipid-Based Nanocarriers
Lipid-based nanocarriers, including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), offer excellent biocompatibility and can effectively encapsulate both hydrophilic and lipophilic drugs, making them suitable for flurbiprofen delivery, particularly for ocular applications.
Liposomes: Flurbiprofen-loaded liposomes prepared using soya lecithin (B1663433) and cholesterol exhibited particle sizes around 271.1 nm with an EE% of 85.72%, providing sustained release of approximately 99.47% over 24 hours iajps.com. Stealth liposomes, incorporating PEG, showed improved stability and EE% (68%) compared to conventional liposomes nih.gov.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs and NLCs are recognized for their potential in ocular drug delivery, enhancing drug solubility, bioavailability, and retention time mdpi.comfrontiersin.orgnih.gov. Studies have shown that SLNs loaded with flurbiprofen can regulate its release rate, extending it for up to 10 hours jneonatalsurg.com.
Table 2: Key Characteristics of Flurbiprofen Lipid-Based Nanocarriers
| Nanocarrier Type | Lipid/Polymer Composition | Formulation Method | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release (%) at 24h | Reference |
| Liposomes | Soya Lecithin/Cholesterol | Thin Film Hydration | 271.1 | 85.72 | 99.47 ± 0.72 | iajps.com |
| Stealth Liposomes | DSPC/CH/PE 18:0 | 18:0-PEG 2000 | Thin Film Hydration | N/A | 68 | 71% retention |
| SLNs | Lipids/Tween 80 or Poloxamer 180 | Ultrasonic/High Shear Homogenization | N/A | N/A | Regulated for 10h | jneonatalsurg.com |
Protein-Based Nanoparticles
While specific research on flurbiprofen-loaded Bovine Serum Albumin (BSA) or Hyaluronic Acid (HA) conjugates was not directly found in the provided snippets, other biopolymers like chitosan have been explored. Chitosan, a natural polysaccharide, has been used to create flurbiprofen nanoparticles, demonstrating its potential as a biocompatible carrier nih.gov.
Hydrogel and Nanogel Systems
Hydrogels and nanogels offer advantages for sustained and localized drug delivery, particularly for ocular and intra-articular applications. Thermosensitive and in situ gelling systems are prominent among these.
Thermosensitive In Situ Gelling Systems: These systems, often formulated with Pluronic F-127 and Carbopol, transition from a liquid to a gel state at body temperature, enhancing ocular residence time and drug bioavailability researchgate.netnih.govnih.govtandfonline.com. Nanoparticles dispersed within these gels can provide a sustained release of flurbiprofen, with optimized formulations showing approximately 95% release after 6 hours researchgate.netnih.govtandfonline.com.
Thermosensitive Hydrogels: Copolymers like PCLA–PEG–PCLA have been used to create thermosensitive hydrogels for intra-articular administration, providing sustained flurbiprofen release for over three weeks mdpi.comnih.gov. These hydrogels have demonstrated improved analgesic and anti-inflammatory effects in osteoarthritis models mdpi.comnih.gov.
pH-Triggered In Situ Gels: Formulations utilizing polyacrylic acid (carbopol) and hydroxypropyl methylcellulose (B11928114) (HPMC) have been developed for ocular delivery, showing sustained release over 8 hours following a pH-triggered gelation mechanism ijpsr.comijpsr.com.
Table 3: Key Characteristics of Flurbiprofen Hydrogel and Nanogel Systems
| System Type | Key Polymers/Excipients | Formulation Method | Gelation Temp (°C) | Drug Release (%) | Release Duration | Reference |
| Thermosensitive In Situ Nano Gel | Pluronic F-127, Carbopol 934 | Nanoparticle dispersion in gel | 32-35 | ~95% | 6 hours | researchgate.netnih.govtandfonline.com |
| Thermosensitive Hydrogel | PCLA–PEG–PCLA copolymer | N/A | N/A | ~80% | >3 weeks / 24 days | mdpi.comnih.gov |
| pH-Triggered In Situ Gel | Polyacrylic acid (Carbopol), HPMC | N/A | N/A | Sustained | 8 hours | ijpsr.comijpsr.com |
Specialized Nanocarriers
Specialized nanocarriers like nanosponges, microsponges, and bilosomes offer unique properties for drug delivery.
Nanosponges and Microsponges: Flurbiprofen nanosponges prepared using ethyl cellulose (B213188) and polyvinyl alcohol showed extended drug release, with one formulation releasing 81.77% of the drug in 8 hours dypvp.edu.in. Other nanosponge formulations using ethyl cellulose and Pluronic F-68 achieved high entrapment efficiencies (90.94% to 98.68%) ijrps.comijrps.comresearchgate.net. Microsponges formulated with ethylcellulose also demonstrated controlled release over extended periods ijper.org.
Bilosomes: Flurbiprofen-loaded bilosomes, incorporated into an in situ forming hydrogel and functionalized with superparamagnetic iron oxide nanoparticles (SPIONs) for targeted delivery, yielded particles of 453.60 nm with an EE% of 91.57% frontiersin.org. These systems showed sustained release and improved therapeutic outcomes in animal models for osteoarthritis frontiersin.org.
Table 4: Key Characteristics of Flurbiprofen Specialized Nanocarriers
| Nanocarrier Type | Key Polymers/Excipients | Formulation Method | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release (%) | Reference |
| Nanosponges | Ethyl Cellulose/PVA | Solvent Evaporation | N/A | N/A | 81.77% at 8h | dypvp.edu.in |
| Nanosponges | Ethyl Cellulose/Pluronic F68 | Solvent Evaporation | 200-410 | 90.94-98.68 | N/A | ijrps.comijrps.comresearchgate.net |
| Bilosomes (in hydrogel) | SPIONs | N/A | 453.60 | 91.57 | Sustained | frontiersin.org |
Strategies for Solubility Enhancement and Controlled Release
The advanced delivery systems discussed above inherently employ strategies to enhance flurbiprofen's solubility and achieve controlled release.
Solubility Enhancement: Nanoparticulate systems, by reducing particle size to the nanometer range, significantly increase the surface area-to-volume ratio, which directly improves the dissolution rate and apparent solubility of poorly soluble drugs like flurbiprofen bibliomed.orgresearchgate.netnih.govtandfonline.com. Lipid-based nanocarriers and solid dispersions within these systems also contribute to improved solubility jneonatalsurg.commdpi.com. For instance, flurbiprofen solid dispersions increased its water solubility 332-fold compared to the free drug nih.gov.
Controlled Release: The polymeric matrices, lipid bilayers, and hydrogel networks of these nanocarriers act as barriers that regulate the diffusion and release of flurbiprofen. By selecting appropriate polymers (e.g., PCL, PLGA, Eudragit, Ethylcellulose) and optimizing their concentration and formulation parameters, sustained release profiles can be achieved, prolonging the drug's therapeutic action and reducing dosing frequency nih.govtandfonline.comresearchgate.netnih.govmdpi.comnih.gov. Thermosensitive hydrogels and in situ gelling systems further enhance control by responding to physiological temperature or pH changes, creating a localized depot for sustained drug delivery researchgate.netnih.govtandfonline.commdpi.comnih.govijpsr.comijpsr.com. Nanosponges and microsponges, with their porous structures, also facilitate a gradual release of the encapsulated drug dypvp.edu.inijrps.comijrps.comresearchgate.netijper.org.
These formulation strategies collectively aim to improve the pharmacokinetic profile of flurbiprofen, leading to enhanced therapeutic efficacy and potentially reduced systemic side effects.
Compound List:
Flurbiprofen (FP, FBP)
Poly(ε-caprolactone) (PCL)
Polyvinyl Alcohol (PVA)
Polyvinylpyrrolidone (PVP)
Poloxamer 188 (P188)
Poloxamer 407 (P407)
Pluronic F-127
Eudragit RS 100
Eudragit RL 100
Eudragit L 100
Poly(lactic-co-glycolic acid) (PLGA)
Chitosan
Ethylcellulose (EC)
Carbopol 934
Carbopol 940
Carbopol 971
Hydroxy-propyl methyl cellulose (HPMC)
Soya Lecithin
Cholesterol (CH)
Phosphatidylcholine (EPC)
PE 18:0/18:0-PEG 2000
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
D-(+)-trehalose (TRE)
Polyethylene glycol 3350 (PEG)
β-cyclodextrin
HP-β-cyclodextrin
PCLA–PEG–PCLA copolymer
Superparamagnetic iron oxide nanoparticles (SPIONs)
Targeted Delivery Approaches
Joint-Specific and Arthritis-Targeted Delivery (e.g., Intra-Articular Delivery)
Ocular and Transdermal Delivery Systems
Similarly, targeted research on ocular or transdermal delivery systems specifically for Flurbiprofen Sulfate (B86663) was not identified. The general literature on Flurbiprofen mentions its use in ophthalmic applications, but advanced delivery system research for the sulfate salt in these areas remains undocumented in the retrieved results.
Colon-Targeted Delivery for Systemic and Local Effects
No specific studies were found that investigated colon-targeted delivery systems for Flurbiprofen Sulfate. The available information does not provide insights into formulations designed to target the colon for either systemic absorption or local effects using this specific salt form.
Magnetically-Targeted Drug Delivery Systems
Research focusing on the development or application of magnetically-targeted drug delivery systems for this compound was not identified in the provided search results.
Formulation Characterization and Stability Studies
While specific advanced delivery system research for this compound is limited, its characterization and role as a reference standard are noted. The compound is recognized for its use in analytical method development and validation, particularly in impurity profiling of NSAIDs ijmpronline.comimedpub.com.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 1159977-37-3 | ijmpronline.compharmaffiliates.com |
| Molecular Formula | C₁₅H₁₃FO₅S | ijmpronline.compharmaffiliates.com |
| Molecular Weight | 324.32 g/mol | ijmpronline.compharmaffiliates.com |
| Purity | Typically ≥95% (as a reference standard) | pharmaffiliates.com |
Analytical Techniques for Characterization and Impurity Profiling:
The characterization of this compound, often in the context of its presence as an impurity or reference standard, involves various analytical techniques commonly employed for NSAIDs. These methods are crucial for identifying, quantifying, and ensuring the quality of pharmaceutical substances.
| Technique | Application in Characterization/Impurity Profiling |
| HPLC-UV | Separation and quantification of impurities |
| HPLC-MS | Identification and structural elucidation of impurities |
| GC-MS | Analysis of volatile impurities and residual solvents |
| TLC-MS | Separation and identification of impurities |
| CE-MS | High-resolution separation and detection of impurities |
| MEKC-MS / CEC-MS | Advanced electrophoretic separation techniques |
| HPLC-NMR | Structural confirmation and impurity identification |
These techniques are fundamental in establishing the purity profile of pharmaceutical compounds and are essential for stability studies, which aim to understand how a drug substance or product changes over time under various environmental conditions ijmpronline.comimedpub.com. Stability studies are critical for determining shelf-life and ensuring the consistent quality and efficacy of pharmaceutical formulations.
Analytical Chemistry and Quality Control Methodologies for Flurbiprofen and Flurbiprofen Sulfate
Chromatographic Techniques for Quantitative Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of active pharmaceutical ingredients and their related substances. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely utilized for flurbiprofen (B1673479) analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone in pharmaceutical analysis due to its sensitivity, selectivity, and speed. Numerous HPLC methods have been developed and validated for flurbiprofen in various matrices, including pharmaceutical formulations and biological fluids.
HPLC methods are routinely employed for the quantitative estimation of flurbiprofen in pure form and in pharmaceutical dosage forms. These methods often involve reversed-phase chromatography with UV detection. For instance, a reversed-phase HPLC method using a Hypersil BDS C18 column (100 x 4.6 mm, 5 µm) with a mobile phase of 0.01 M potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) (52:48, v/v) at a flow rate of 1.0 mL/min, with detection at 246 nm, has been reported for flurbiprofen in tablet dosage forms rjpbcs.com. The method demonstrated linearity from 12.5 to 75 µg/mL, with good precision (RSD < 1.0%) and accuracy rjpbcs.com. Another study utilized an Ace C18 column with a mobile phase of acetonitrile-0.05 M potassium dihydrogen phosphate solution (60:40, v/v) adjusted to pH 3.5, with UV detection at 254 nm, achieving analysis in less than 6 minutes nih.gov. The linearity ranged from 0.10-5.0 µg/mL, with LOD and LOQ values of 0.03 and 0.10 µg/mL, respectively nih.gov. For analysis in biological matrices like human plasma, methods have been developed using similar reversed-phase HPLC systems, often with UV detection, achieving limits of quantification as low as 0.10 µg/mL nih.govoup.com.
Table 1: HPLC Method Parameters for Flurbiprofen Quantification
| Parameter | Method 1 rjpbcs.com | Method 2 nih.gov | Method 3 oup.com |
| Column | Hypersil BDS C18 (100 x 4.6 mm, 5µ) | Ace C18 (5 µm, 4.6×250 mm i.d.) | Ace C18 column |
| Mobile Phase | 0.01 M K2HPO4 buffer: Acetonitrile (52:48) | Acetonitrile: 0.05 M KH2PO4 (60:40, pH 3.5) | Acetonitrile: 0.05 M KH2PO4 (60:40, pH 3.5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified, but typical for similar methods. |
| Detection Wavelength | 246 nm | 254 nm | UV detection |
| Retention Time | 3.1 min | 5.4 min | Not specified. |
| Linearity Range | 12.5 - 75 µg/mL | 0.10 - 5.0 µg/mL | 0.10 – 5.0 µg/mL |
| LOD | 0.17 µg/mL | 0.03 µg/mL | 0.03 µg/mL |
| LOQ | 0.52 µg/mL | 0.10 µg/mL | 0.10 µg/mL |
| Precision (RSD) | < 1.0% (inter- and intraday) | < 4.56% (intra-day), < 4.56% (inter-day) | < 4.47% (intra-day), < 4.47% (inter-day) |
| Accuracy (% Recovery) | Better than 4.00% (relative error) | Better than 4.00% (relative error) | Better than 3.67% (relative error) |
Flurbiprofen is a chiral molecule, and its pharmacological activity resides primarily in the (S)-enantiomer. Therefore, methods for chiral separation and enantiomeric purity analysis are crucial. HPLC using chiral stationary phases is the preferred technique. One study employed an Astec® CHIROBIOTIC® V chiral HPLC column (25 cm x 4.6 mm I.D., 5 µm) with a mobile phase consisting of 20 mM ammonium (B1175870) nitrate (B79036) (pH 5.5) and tetrahydrofuran (B95107) (THF) in an 80:20 ratio, with UV detection at 254 nm, for the separation of flurbiprofen enantiomers mdpi.com. Another study utilized LC-MS/MS with a CHIRALPAK-IG3 column (250 × 4.6 mm, 5 µm) and an acetonitrile/ammonium formate (B1220265) buffer (90:10 v/v) mobile phase for the stereospecific determination of R(−)- and S(+)-flurbiprofen in plasma and cerebrospinal fluid frontiersin.org.
In cases where flurbiprofen is formulated with other active pharmaceutical ingredients, methods capable of simultaneous determination are required. HPLC methods have been developed for the simultaneous analysis of flurbiprofen with other drugs, such as Gatifloxacin newdrugapprovals.org and Thiocolchicoside researchgate.netjrespharm.com. For example, a method using a Phenomenex luna ODS C18 column with a mobile phase of acetonitrile: buffer (pH 3.5) in a 55:45 ratio, with UV detection at 268 nm, allowed for the simultaneous determination of Gatifloxacin and flurbiprofen sodium newdrugapprovals.org. The method was linear over a concentration range of 2-12 µg/mL for both analytes, with retention times of 3.710 min for Gatifloxacin and 6.797 min for flurbiprofen sodium newdrugapprovals.org.
Thin-Layer Chromatography (TLC) Applications
TLC offers a simple, cost-effective, and rapid method for the qualitative and quantitative analysis of pharmaceuticals. A simple and sensitive TLC method has been developed for the estimation of flurbiprofen in pure and pharmaceutical dosage forms rjpbcs.comresearchgate.net. This method typically uses a mobile phase of chloroform: methanol (B129727): ammonia (B1221849) (90:10:0.6 v/v) and densitometric analysis at 247 nm rjpbcs.com. The method demonstrated good linearity between 50–600 ng per band, with limits of detection (LOD) and quantification (LOQ) of 10 and 32 ng per band, respectively rjpbcs.comakjournals.com. High-Performance Thin-Layer Chromatography (HPTLC) has also been employed, using mobile phases such as chloroform-acetone-xylene (5.0:2.0:1.0 v/v) for densitometric analysis at 248 nm akjournals.comresearchgate.net.
Table 2: TLC/HPTLC Method Parameters for Flurbiprofen
| Parameter | Method 1 rjpbcs.comresearchgate.net | Method 2 akjournals.comakjournals.com | Method 3 researchgate.net |
| Stationary Phase | TLC plate | TLC plate | HPTLC aluminium sheet of silica (B1680970) gel 60 F254 |
| Mobile Phase | Chloroform: Methanol: Ammonia (90:10:0.6 v/v) | Chloroform-acetone-xylene (5.0:2.0:1.0 v/v) | Chloroform: Acetone: Xylene (5:2:1 v/v/v) |
| Detection Wavelength | 247 nm | 247 nm | 248 nm |
| Linearity Range | 50–600 ng per band | 50–600 ng per band | 100-500 ng/spot |
| Rf Value | Not specified | Not specified | 0.81 ± 0.02 |
| LOD | 10 ng per band | 10 ng per band | Not specified |
| LOQ | 32 ng per band | 32 ng per band | Not specified |
Spectroscopic and Other Physical Characterization Methods
Spectroscopic techniques are vital for confirming the identity, structure, and purity of chemical compounds.
UV-Visible Spectroscopy: Flurbiprofen exhibits characteristic UV absorption, typically with a λmax around 247 nm rjpbcs.comnih.govoup.comresearchgate.netscitechnol.comnih.govjocpr.comrasayanjournal.co.in. This property is widely utilized in HPLC detection and for direct UV-Vis spectrophotometric quantification in solution scitechnol.comrasayanjournal.co.innih.govinnovareacademics.ininnovareacademics.in.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups and confirm the presence of flurbiprofen or its derivatives. Changes in characteristic peaks, such as the C=O stretching vibration of the carboxylic acid group, can indicate salt formation or interaction with excipients nih.govnih.govmdpi.comscholarsresearchlibrary.comhud.ac.uk. For example, the C=O stretching vibration for flurbiprofen was observed at 1693 cm-1, shifting to 1630 cm-1 in a flurbiprofen-ethylenediamine salt, indicating salt formation nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for structural elucidation and confirmation of flurbiprofen and its derivatives. Characteristic chemical shifts and splitting patterns provide detailed information about the molecular structure nih.govnewdrugapprovals.orgnih.govchemicalbook.com. For instance, 1H NMR data for flurbiprofen showed characteristic signals for the methyl group (CH3) and the methine proton (CH) nih.govnewdrugapprovals.org. 19F NMR has also been used to monitor the fluorine atom's environment, confirming structural integrity or identifying fluorinated metabolites nih.gov.
Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (LC-MS, GC-MS), is used for molecular weight determination, identification, and quantification, especially for metabolites or impurities oup.comnih.govresearchgate.net. GC-MS, after derivatization, has been employed for the determination of flurbiprofen in pharmaceutical preparations, with specific ion monitoring (m/z 180 for flurbiprofen) used for quantitative analysis researchgate.netturkjps.org.
X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of flurbiprofen and its solid forms, such as salts or co-crystals. It helps in identifying different polymorphic forms and assessing crystallinity changes upon formulation researchgate.netturkjps.orgmdpi.comasiapharmaceutics.infoijcrt.orgumich.edu. For example, XRD patterns of flurbiprofen revealed sharp peaks indicating a crystalline structure, while formulations like chitosan-flurbiprofen spheres showed broad peaks, suggesting an amorphous state turkjps.org.
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about thermal stability, melting points, and potential interactions with excipients. DSC can reveal changes in crystalline structure or solid-state transitions, while TGA indicates weight loss due to decomposition or evaporation researchgate.netscitechnol.comturkjps.orgmdpi.comijcrt.org. For instance, TGA studies showed that flurbiprofen has a small degradation (0.1%) between 30-100°C and a significant mass loss (99.7%) between 130-260°C turkjps.org.
The comprehensive application of these analytical techniques ensures the quality and consistency of flurbiprofen and its sulfate (B86663) salt, supporting their safe and effective use in pharmaceutical products.
Compound List:
Flurbiprofen
Flurbiprofen Sulfate
Gatifloxacin
Thiocolchicoside
Pantoprazole
Chloramphenicol
(S)-Flurbiprofen
(R)-Flurbiprofen
Flurbiprofen Sodium
Flurbiprofen-ethylenediamine salt
Flurbiprofen-Arginine Co-crystals
Flurbiprofen derivatives (amide derivatives)
Flurbiprofen metabolites (e.g., 4′-hydroxyflurbiprofen, sulfated flurbiprofen)
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Assay and Dissolution Profiling
UV-Vis spectrophotometry is a fundamental technique for the quantitative analysis of flurbiprofen and its formulations. It relies on the principle that molecules absorb light at specific wavelengths, corresponding to electronic transitions. Flurbiprofen exhibits characteristic absorption in the UV region, typically with a maximum absorbance (λmax) around 247-273 nm, depending on the solvent and pH conditions asiapharmaceutics.infoinnovareacademics.inijpsonline.comscielo.br.
Assay: UV-Vis spectrophotometry is widely used for determining the concentration of flurbiprofen in raw materials and finished products. A calibration curve is constructed by measuring the absorbance of known concentrations of flurbiprofen standards. This allows for the accurate quantification of the drug in samples by comparing their absorbance to the calibration curve ijpsonline.comasianpubs.org. For instance, a method developed for flurbiprofen in eye drops utilized methanol as a solvent, with detection at 248 nm, demonstrating linearity with a correlation coefficient of 0.999 and limits of detection (LOD) and quantification (LOQ) of 0.11 and 0.42 µg/ml, respectively ijpsonline.com.
Dissolution Profiling: In the context of formulations, UV-Vis spectrophotometry is integral to in vitro dissolution studies. These studies assess the rate and extent to which a drug dissolves from a dosage form over time. Samples of the dissolution medium are withdrawn at specific intervals and analyzed using UV-Vis to determine the concentration of released flurbiprofen asiapharmaceutics.infoinnovareacademics.inscielo.bringentaconnect.comphmethods.net. This data is critical for predicting in vivo performance and ensuring that the formulation releases the drug as intended. For example, solid dispersions of flurbiprofen showed enhanced dissolution, with one optimized formulation releasing 99.86% of the drug within 15 minutes when analyzed by UV-Vis spectrophotometry at 247 nm asiapharmaceutics.info.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation and Compatibility
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. It is a powerful tool for confirming the identity of flurbiprofen and for assessing its compatibility with excipients in a formulation.
Structural Confirmation: The FTIR spectrum of flurbiprofen displays characteristic absorption bands corresponding to its molecular structure. For example, peaks related to C=O stretching, O-H bending, and C-F stretching are observed, typically around 1694.7, 1414.7, and 1216.1 cm⁻¹, respectively turkjps.org. The presence of these specific peaks confirms the identity of the compound.
Compatibility Studies: FTIR is frequently used to detect potential interactions between flurbiprofen and various excipients in pharmaceutical formulations. By comparing the FTIR spectrum of pure flurbiprofen with that of a mixture containing flurbiprofen and excipients, any significant shifts, new peaks, or disappearance of existing peaks can indicate chemical interactions or degradation asiapharmaceutics.infoturkjps.orgresearchgate.netresearchgate.netresearchmap.jpbibliomed.orgscribd.comresearchgate.netconicet.gov.ar. Studies have generally shown that flurbiprofen is compatible with common excipients, with FTIR spectra of formulations showing no significant drug-excipient interactions, thus confirming drug stability during the microencapsulation process asiapharmaceutics.infoturkjps.orgresearchgate.netresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the connectivity and environment of atoms within a molecule.
Structural Elucidation: NMR, particularly ¹H, ¹³C, and ¹⁹F NMR, is indispensable for the complete structural elucidation of flurbiprofen and its potential metabolites or degradation products researchmap.jppsu.eduresearchgate.netwdh.ac.idhyphadiscovery.com. For flurbiprofen, ¹H NMR spectra reveal distinct signals for its various proton environments, including those in the aromatic rings and the propionic acid side chain. ¹³C NMR provides information on the carbon backbone, while ¹⁹F NMR is specific for the fluorine atom, offering insights into its electronic environment psu.edu. Studies have also utilized NMR to identify and characterize metabolites of flurbiprofen, confirming their structures through detailed spectral analysis researchgate.netwdh.ac.idhyphadiscovery.com. For instance, fungal biotransformation of flurbiprofen to 4'-hydroxyflurbiprofen (B17815) was confirmed by NMR spectroscopy of the purified metabolite hyphadiscovery.com.
Mass Spectrometry (MS) for Identity and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight, elemental composition, and fragmentation patterns of a compound. This makes it invaluable for confirming identity and assessing purity.
Identity and Purity Assessment: Mass spectrometry, often coupled with chromatographic techniques like HPLC or UPLC (LC-MS/MS, UPLC-MS/MS), is highly effective for identifying flurbiprofen and detecting impurities. The technique can provide the exact molecular mass, allowing for the confirmation of the compound's identity researchgate.netnih.gov. For example, a UPLC-MS/MS method for flurbiprofen in rat plasma identified the drug via its precursor-to-product ion transitions (m/z 243.20 → 199.10 in negative ion mode) researchgate.net. MS can also reveal fragmentation patterns that are characteristic of flurbiprofen's structure, aiding in its identification and the characterization of related substances or impurities rsc.orgquality-assistance.com. While MS is excellent for identifying compounds, it has limitations in directly assessing purity without chromatographic separation, as impurities might not ionize or may have different ionization efficiencies rsc.org.
Physicochemical and Morphological Characterization of Formulations
Beyond the active pharmaceutical ingredient itself, the physical characteristics of drug formulations significantly influence their performance. Techniques are employed to characterize particle size, distribution, surface charge, and the efficiency of drug incorporation into delivery systems.
Particle Size, Polydispersity Index, and Zeta Potential Determination
These parameters are crucial for understanding the physical stability, dispersibility, and potential interactions of nano- or micro-particulate formulations.
Particle Size and Polydispersity Index (PDI): Particle size analysis, typically performed using dynamic light scattering (DLS), measures the hydrodynamic diameter of particles in suspension. The Polydispersity Index (PDI) quantifies the breadth of the particle size distribution. A low PDI (typically < 0.3) indicates a narrow, uniform distribution, which is generally desirable for stable formulations researchgate.netnih.govresearchgate.netijpsr.comvnips.inijper.orgresearchgate.netresearcher.life. For flurbiprofen nanoparticles, reported particle sizes have ranged from 9 nm to 245 nm, with PDIs often below 0.3, indicating successful nanonization vnips.inbibliomed.org. For example, one study reported flurbiprofen nanosuspensions with particle sizes ranging from 665 nm to 700 nm and PDIs between 0.200 and 0.300 researchgate.netnih.gov. Microspheres have been reported with larger sizes, such as 289.43 to 387.75 µm scholarsresearchlibrary.com.
Zeta Potential: Zeta potential measures the electrical charge at the surface of particles in a dispersion. It is a critical indicator of colloidal stability. Generally, particles with zeta potentials greater than +30 mV or less than -30 mV are considered electrostatically stable and less prone to aggregation researchgate.netvnips.inijper.orgresearchgate.netresearcher.life. Flurbiprofen formulations have shown a range of zeta potentials, some positive (e.g., +6.6 to +19.0 mV) and others negative (e.g., -25.6 to -51.6 mV), depending on the formulation components and stabilizers used researchgate.netijpsr.comvnips.inijper.orgresearchgate.netresearcher.life. For instance, ethanolic liposomes exhibited a zeta potential of -51.6 ± 0.2 mV researchgate.net, while some nanosuspensions showed values around -30 mV researchgate.netnih.govresearchgate.net or even positive values like +19.0 mV vnips.in.
Data Table: Physicochemical Characterization of Flurbiprofen Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Citation(s) |
| Nanosuspensions | 107.7 - 245.0 | 0.200 - 0.802 | +6.6 to +19.0 | vnips.in |
| Nanosuspensions | 665 - 700 | 0.200 - 0.300 | ~ -30 | researchgate.netnih.gov |
| Ethanolic Liposomes | 167.2 ± 3.7 | 0.209 | -51.6 ± 0.2 | researchgate.net |
| Stealth Liposomes | Varies with polymer | Varies with polymer | Not specified | ijpsr.com |
| Solid Lipid Nanoparticles (SLNs) | 347.3 - 428.6 | 0.173 - 0.292 | -33.4 | ijper.org |
| Nanosuspensions | 132 ± 4.58 | 0.273 ± 0.02 | -25.6 ± 3.3 | researchgate.net |
| Microspheres | 289.43 - 387.75 | Not specified | Not specified | scholarsresearchlibrary.com |
| Bilosomes | 453.60 | Not specified | Not specified | nih.gov |
Encapsulation Efficiency and Drug Loading Determination
These metrics quantify how effectively the active drug is incorporated into the delivery vehicle (e.g., nanoparticles, liposomes, microspheres).
Encapsulation Efficiency (EE): Encapsulation efficiency is typically expressed as a percentage and calculated as the ratio of the amount of drug successfully entrapped within the formulation to the initial amount of drug used. High EE values are desirable for maximizing the therapeutic potential of the formulation. Reported EE for flurbiprofen formulations varies widely, from around 46% to over 90%, depending on the formulation type and method used researchgate.netvnips.inresearchgate.netbibliomed.orgnih.govpharmaexcipients.comnih.gov. For example, flurbiprofen-loaded microspheres achieved an encapsulation efficiency between 86.94% and 92.06% scholarsresearchlibrary.com, while stealth liposomes showed an EE of 68% nih.gov. Optimized SLNs demonstrated an EE of 70.66% ijper.org, and bilosomes achieved 91.57% nih.gov.
Drug Loading (DL): Drug loading refers to the amount of drug present in the formulation, often expressed as a percentage of the total weight of the formulation. It is related to encapsulation efficiency but accounts for the total drug incorporated. Values for flurbiprofen drug loading have been reported, for instance, as 51.93±6.5% in one nanoprecipitation study researchgate.net.
Data Table: Encapsulation Efficiency and Drug Loading of Flurbiprofen Formulations
| Formulation Type | Encapsulation Efficiency (%) | Drug Loading (%) | Citation(s) |
| Nanosuspensions | 54.67 - 90.32 | Not specified | vnips.in |
| Stealth Liposomes | 68 | Not specified | nih.gov |
| Microspheres | 86.94 - 92.06 | 19.56 - 21.35 | scholarsresearchlibrary.com |
| Polymeric Nanoparticles | 79 - 89 | Not specified | pharmaexcipients.com |
| Nanoparticles | 9 to 158 (range) | Not specified | bibliomed.org |
| Solid Lipid Nanoparticles (SLNs) | 70.66 | Not specified | ijper.org |
| Nanosuspensions | 46 ± 3.9 | 51.93 ± 6.5 | researchgate.net |
| Bilosomes | 91.57 | Not specified | nih.gov |
| Chitosan (B1678972) Microparticles | 63.39 - 80.97 | Not specified | turkjps.org |
Microscopy Techniques for Morphology
Microscopy techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphological attributes of Flurbiprofen and its formulated products. These methods provide detailed insights into particle size, shape, surface texture, and crystalline form, all of which can significantly influence drug performance, such as dissolution rate and bioavailability.
SEM studies on Flurbiprofen solid dispersions, for example, have revealed the presence of amorphous forms and provided crucial information about particle characteristics that contribute to enhanced drug release asiapharmaceutics.infoasiapharmaceutics.infoasiapharmaceutics.info. These studies indicated that optimized formulations, often involving hydrophilic carriers and surfactants, exhibited improved drug release due to changes in particle morphology asiapharmaceutics.infoasiapharmaceutics.infoasiapharmaceutics.info. TEM has been instrumental in confirming the nanoscale dimensions and spherical morphology of drug nanoparticles and vesicles, demonstrating the absence of aggregation in various formulations like nanosuspensions and ethosomes researchgate.netijper.orgnih.govnih.gov. For instance, TEM confirmed the formation of spherical drug nanoparticles in a nanosuspension, indicating good particle integrity researchgate.net. Similarly, TEM analysis of lipid nanoparticles (SLNs and NLCs) has been used to evaluate particle shape and morphology, confirming the absence of aggregation and supporting formulation stability nih.gov. SEM has also been employed to study the surface morphology of nanocomposite gels containing Flurbiprofen, revealing dense structures without pores mdpi.com. The detailed visualization provided by these techniques is essential for understanding how formulation design impacts the physical properties of the drug substance.
Table 1: Morphological Characterization of Flurbiprofen Formulations by Microscopy
| Technique | Analyte/Formulation | Key Morphological Observation | Reference(s) |
| SEM | Flurbiprofen Solid Dispersions | Amorphous form, improved particle characteristics | asiapharmaceutics.infoasiapharmaceutics.infoasiapharmaceutics.info |
| TEM | Flurbiprofen Nanosuspension | Spherical drug nanoparticles, no aggregation | researchgate.net |
| TEM | Flurbiprofen Nanoparticles | Spherical structure, smooth surface, uniform particle size | researchgate.net |
| SEM | Flurbiprofen Nanocomposite Gels | Dense structure, no pores | mdpi.com |
| TEM | Flurbiprofen SLNs/NLCs | Particle shape and morphology, absence of aggregation | nih.gov |
| SEM | Flurbiprofen Ethosomes | Spherical shaped discrete particles | ijper.org |
| TEM | Flurbiprofen Ethosomes | Irregular spherical shaped, nano-scale range | ijper.org |
| SEM | Flurbiprofen and Triclosan (B1682465) in pharmaceutical formulation | Surface morphology of triclosan and flurbiprofen | researchgate.net |
Dissolution Rate and Drug Release Kinetics Analysis
The dissolution rate and drug release kinetics are critical parameters for assessing the performance and bioavailability of Flurbiprofen formulations. Studies have extensively focused on enhancing the dissolution of Flurbiprofen, particularly for formulations with poor water solubility. Solid dispersion (SD) techniques utilizing hydrophilic carriers, such as Polyethylene (B3416737) Glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP), have demonstrated significant improvements in dissolution rates compared to conventional dosage forms asiapharmaceutics.infoscielo.brjocpr.com.
For instance, SD formulations incorporating PEG 10000 showed a marked increase in drug release, with approximately 99.08% of Flurbiprofen released within 20 minutes (Q20), accompanied by a reduction in Mean Dissolution Time (MDT) to 8.79 minutes scielo.br. Similarly, solid dispersions with phospholipids (B1166683) have exhibited enhanced dissolution, with coprecipitates yielding a ninefold increase in the initial dissolution rate nih.gov. Semi-solid dispersions incorporating Gelucire and Labrasol have also shown superior dissolution profiles compared to pure Flurbiprofen, with higher percentage releases observed across various pH media ingentaconnect.com. Modified-release (MR) bilayer tablets have been developed to achieve sustained release of Flurbiprofen over extended periods, with some formulations releasing over 90% of the drug within 12 hours researchgate.net.
The analysis of drug release mechanisms often involves fitting the dissolution data to various kinetic models, including Zero Order, First Order, Higuchi, and Korsmeyer-Peppas models researchgate.netscitechnol.comnih.gov. These models help elucidate whether release is governed by diffusion, erosion, or a combination of mechanisms. For example, the Korsmeyer-Peppas model has been used to identify non-Fickian transport mechanisms in modified-release tablets researchgate.net. Furthermore, dissolution studies in biorelevant media (FaSSIF and FeSSIF) have employed Gombertz and Logistic models to characterize Flurbiprofen's release kinetics fabad.org.trresearchgate.net. The similarity factor (f2) is commonly used to compare the dissolution profiles of generic products with reference standards, a method recommended by regulatory bodies like the FDA fabad.org.trresearchgate.net.
Table 2: Dissolution Performance and Kinetic Analysis of Flurbiprofen Formulations
| Formulation Type / Carrier | Key Parameters / Findings | Reference(s) |
| Solid Dispersion (PEG 10000) | Q20: 99.08±1.35%; MDT: 8.79 min; Dissolution Efficiency (DE%): 61.63%; Relative Dissolution Rate: 2.09 | scielo.br |
| Solid Dispersion (Phospholipid) | Ninefold greater initial dissolution rate; twofold greater total amount dissolved after 60 min at 10:1 ratio (FLP:DMPG) | nih.gov |
| Semi-solid Dispersion (Gelucire/Labrasol) | pH 6.8: 96% release in 30 min (vs. 68% for pure drug); pH 1.2: 55% release (vs. 24% for pure drug) | ingentaconnect.com |
| Modified-Release Bilayer Tablets | Sustained release for 12 hours; MR1: 89.56% release; MR2: 96.12% release. Kinetics: Zero order release, non-Fickian transport (Korsmeyer-Peppas). | researchgate.net |
| Microspheres (Ethylcellulose/Hydroxypropyl Methylcellulose) | Drug release kinetics analyzed using Zero Order, First Order, Higuchi, Hixon-Crowell, and Korsmeyer-Peppas models. | scitechnol.com |
| Biorelevant Media Studies (FaSSIF/FeSSIF) | Flurbiprofen kinetics fit Gombertz Model (FaSSIF) and Logistic Model (FeSSIF). Similarity factor (f2) used for comparison with reference products. | fabad.org.trresearchgate.net |
Analytical Method Validation and Inter-Laboratory Comparability Studies
Ensuring the accuracy, precision, and reliability of analytical methods is paramount for the quality control of Flurbiprofen and its pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for the quantitative determination of Flurbiprofen, with numerous validated methods available for pharmaceutical preparations and biological matrices nih.govdergipark.org.trpharmascholars.compharmascholars.comscielo.brresearchgate.netresearchgate.netjrespharm.comatauni.edu.trresearchgate.net. These methods are rigorously validated according to International Conference on Harmonisation (ICH) guidelines, covering critical parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness nih.govdergipark.org.trpharmascholars.compharmascholars.comresearchgate.netjrespharm.comatauni.edu.trresearchgate.netijpsonline.com.
HPLC methods have been optimized for speed and efficiency, with some achieving analysis times as short as 6 minutes dergipark.org.trpharmascholars.comatauni.edu.tr. Sensitivity is a key aspect, with reported LOD values as low as 0.03 µg/mL and LOQ values around 0.045 µg/mL for HPLC analyses nih.govdergipark.org.trpharmascholars.comresearchgate.net. Accuracy and precision are consistently demonstrated through high percent recovery (often exceeding 99%) and low relative standard deviations (typically below 1-4%) for both intra-day and inter-day measurements nih.govdergipark.org.trpharmascholars.compharmascholars.comresearchgate.netjrespharm.comatauni.edu.trresearchgate.net. Methods are also developed to be specific, capable of distinguishing Flurbiprofen from potential impurities or co-administered drugs scielo.brjrespharm.com, and robust enough to withstand minor variations in experimental conditions pharmascholars.compharmascholars.comjrespharm.com. UV spectrophotometric methods are also utilized for their simplicity and speed, with validation focusing on linearity, accuracy, and sensitivity, often reporting LODs around 0.11 µg/mL and LOQs around 0.42 µg/mL researchgate.netijpsonline.cominnovareacademics.in. Stability-indicating methods are crucial for assessing the integrity of Flurbiprofen under various stress conditions scielo.brijpsonline.com.
While specific inter-laboratory comparison (ILC) studies for this compound were not detailed in the provided snippets, the principles of ILC and proficiency testing are fundamental in pharmaceutical analysis europa.eunih.govacs.orgwur.nlresearchgate.net. ILCs are conducted to evaluate the performance of laboratories and the reliability of analytical methods, ensuring that results are comparable and accurate across different testing sites europa.euacs.orgwur.nl. These studies are vital for regulatory compliance and the standardization of analytical procedures europa.eunml.gov.np. The application of these validation and comparability principles ensures that analytical data generated for Flurbiprofen and its salts is consistent, reliable, and meets stringent quality standards.
Table 3: Key Validation Parameters for Flurbiprofen Analytical Methods
Stereochemical Investigations of Flurbiprofen Enantiomers
Stereoselective Synthesis and Separation of R- and S-Flurbiprofen
The separation and synthesis of enantiomerically pure flurbiprofen (B1673479) are essential for understanding their distinct biological roles and for developing enantiomerically pure therapeutic agents. Various chromatographic techniques, enzymatic resolutions, and crystallization methods have been employed to achieve this separation.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and simulated moving bed (SMB) chromatography are widely used for the chiral resolution of flurbiprofen. These methods rely on chiral stationary phases (CSPs) that interact differentially with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD®, amylose-tri(3,5-dimethyl phenyl carbamate)), have proven effective mdpi.comconicet.gov.arplos.orgnih.govresearchgate.net. Mobile phase compositions typically involve mixtures of non-polar solvents (like n-hexane) with polar modifiers (such as ethanol (B145695) or acetonitrile), often with an acidic additive like trifluoroacetic acid (TFA) or acetic acid to optimize separation mdpi.comconicet.gov.arnih.gov. For instance, a mobile phase of hexane–ethanol–acetic acid (950:50:2 v/v/v) on a [(3S, 4S)‐4‐(3,5‐dinitrobenzamido)‐1,2,3,4‐tetrahydro‐phenentherene] coated silica (B1680970) column achieved baseline resolution nih.gov. SMB chromatography has also been successfully applied, demonstrating high purity (>99.4%) and productivity with optimized solvent systems conicet.gov.ar.
Enzymatic and Crystallization Methods: Enzymatic enantioresolution, utilizing lipases such as Candida antarctica lipase, has been explored for the synthesis of enantiomerically enriched flurbiprofen scirp.org. Diastereomeric salt crystallization, employing chiral amines as resolving agents, is another established method for separating flurbiprofen enantiomers scirp.org.
Table 1: Selected Chiral Separation Parameters for Flurbiprofen Enantiomers
| Method/Stationary Phase | Mobile Phase Composition | Resolution (α) | Resolution (Rs) | Reference |
| MCTA plates | Ethanol-acetic acid (60:40, v/v), pH 3.0 ± 0.1 | 1.31 | 2.0 | mdpi.com |
| Per-4-chlorophenylcarbamate-β-cyclodextrin bonded CSP | Not specified | - | 2.0 | mdpi.com |
| Chiralpak AD® | 10% Ethanol/90% n-hexane/0.01% TFA | - | - | conicet.gov.ar |
| Amylose-tri(3,5-dimethyl phenyl carbamate) | n-Hexane and Ethanol | - | - | plos.org |
| [(3S, 4S)‐4‐(3,5‐dinitrobenzamido)‐1,2,3,4‐tetrahydro‐phenentherene] coated silica | Hexane–ethanol–acetic acid (950:50:2 v/v/v) | - | - | nih.gov |
| AmyCoat RP | Water-acetonitrile-trifluoro acetic acid | 1.10-1.30 | 1.01-1.49 | researchgate.net |
Differential Pharmacological Profiles of Enantiomers
The enantiomers of flurbiprofen exhibit distinct pharmacological properties, influencing their therapeutic efficacy and potential side effects.
Enzymatic and Receptor Selectivity Differences (e.g., COX-1/COX-2 Inhibition)
S-flurbiprofen is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for prostaglandin (B15479496) synthesis, which mediate inflammation, pain, and fever scirp.orgdrugbank.commedchemexpress.comtcichemicals.comsigmaaldrich.com. Studies indicate that S-flurbiprofen inhibits COX-1 and COX-2 with IC50 values in the nanomolar to low micromolar range scirp.orgmedchemexpress.comtcichemicals.com. For example, S-flurbiprofen exhibits IC50 values of 0.48 μM for COX-1 and 0.47 μM for COX-2 medchemexpress.com. It is estimated to be approximately 1000-fold more potent in inhibiting COX activity than R-flurbiprofen scirp.org.
In contrast, R-flurbiprofen is largely inactive as a COX inhibitor mdpi.comnih.govsigmaaldrich.com. While it may show marginal inhibition at high concentrations (e.g., 30% inhibition of COX-1 and COX-2 at 500 µM) nih.gov, it does not significantly suppress prostaglandin synthesis at therapeutic concentrations nih.gov. However, R-flurbiprofen possesses other biological activities, including anti-nociceptive, anti-inflammatory, immune-modulatory, and anti-cancer effects, which are independent of COX inhibition mdpi.comembopress.orgcaymanchem.com. It has also been shown to inhibit fatty acid amide hydrolase (FAAH) nih.govplos.orgtandfonline.com.
Table 2: Comparative COX Inhibition Potency of Flurbiprofen Enantiomers
| Enantiomer | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Relative Potency (S vs. R) | Reference |
| S-Flurbiprofen | ~0.48 μM | ~0.47 μM | ~1000-fold more potent | scirp.orgmedchemexpress.com |
| R-Flurbiprofen | Inactive/Marginal | Inactive/Marginal | - | mdpi.comnih.govsigmaaldrich.com |
| Racemic Flurbiprofen | ~0.1 μM | ~0.4 μM | - | tcichemicals.com |
Variations in Cellular Transport and Binding
Differences in cellular interactions have been observed between the flurbiprofen enantiomers. S-flurbiprofen exhibits superior binding activity to polymorphonuclear cells (PMNs) compared to R-flurbiprofen scirp.org. Conversely, R-flurbiprofen shows higher binding activity to erythrocytes than S-flurbiprofen scirp.org. Studies on skin permeability indicate that S-flurbiprofen possesses significantly higher skin permeability than R-flurbiprofen, attributed to stronger interactions with skin components like ceramides (B1148491) researchgate.net. R-flurbiprofen also demonstrates lower penetration into the blood-brain barrier (BBB) compared to S-flurbiprofen, although novel lipophilic analogues of R-flurbiprofen have shown improved BBB penetration mdpi.com.
Impact on Prostaglandin Levels and Other Mediators
S-flurbiprofen effectively reduces prostaglandin (PG) levels by inhibiting COX enzymes, thereby exerting its anti-inflammatory effects drugbank.comsigmaaldrich.com. R-flurbiprofen, despite lacking COX inhibitory activity, can also reduce PG levels through alternative mechanisms. It inhibits the translocation of cytosolic phospholipase A2 (cPLA2α) to the plasma membrane, limiting arachidonic acid availability for PG synthesis mdpi.com. Additionally, R-flurbiprofen traps PGE2 within cells by inhibiting the multidrug resistance-associated protein 4 (MRP4), a key transporter for PG export mdpi.comnih.gov. R-flurbiprofen has also been shown to equipotently suppress inducible nitric oxide synthase (iNOS) expression with S-flurbiprofen, but it is considerably less potent in inhibiting prostaglandin E2 (PGE2) formation researchgate.net.
In Vivo Enantiomeric Interconversion (R to S Inversion) and its Implications
In contrast, chiral inversion of R-flurbiprofen to S-flurbiprofen has been observed in other species, such as rats and mice, where it occurs to a greater extent (e.g., ~23% in mice, 10% in rats) embopress.orgcapes.gov.brresearchgate.net. This interconversion can contribute to the observed effects and toxicity, particularly in animal models used for preclinical studies.
The differential pharmacokinetic profiles between the enantiomers in humans are not primarily due to chiral inversion. For instance, S-flurbiprofen exhibits a higher area under the curve (AUC), longer elimination half-life, and mean residence time compared to R-flurbiprofen, indicating stereoselective disposition researchgate.netcapes.gov.br. S-flurbiprofen also shows a smaller volume of distribution and total clearance than R-flurbiprofen capes.gov.br. These differences in pharmacokinetics, coupled with the distinct pharmacological actions, highlight the importance of considering the individual enantiomers.
Table 3: In Vivo Chiral Inversion of R-Flurbiprofen
| Species | Extent of R to S Inversion | Notes | Reference |
| Humans | Minimal/Negligible | No measurable inversion; effects attributed to R-enantiomer's own activities. | mdpi.comresearchgate.netcapes.gov.brgrowingscience.com |
| Rats | Limited | Small range of inversion observed; approximately 10% inversion reported in some studies. | capes.gov.brviamedica.pl |
| Mice | Moderate (~20-40%) | Significant conversion observed, potentially accounting for observed effects and toxicity. | embopress.orgresearchgate.net |
Table 4: Comparative Pharmacokinetic Parameters of Flurbiprofen Enantiomers in Humans (Oral Administration)
| Parameter | S-Flurbiprofen (50 mg) | R-Flurbiprofen (50 mg) | R-Flurbiprofen (100 mg) | Reference |
| AUC (μg ml⁻¹h) | 55.2 ± 17.0 | 44.6 ± 11.2 | Not significantly different from 50 mg R-dose | researchgate.net |
| Elimination Half-life (h) | 5.6 ± 1.4 | 4.0 ± 1.0 | Not significantly different from 50 mg R-dose | researchgate.net |
| Mean Residence Time (h) | 7.5 ± 1.6 | 5.7 ± 1.2 | Not significantly different from 50 mg R-dose | researchgate.net |
Compound List
Flurbiprofen
R-Flurbiprofen
S-Flurbiprofen
Flurbiprofen Sulfate (B86663)
Cyclooxygenase-1 (COX-1)
Cyclooxygenase-2 (COX-2)
Prostaglandin E2 (PGE2)
Prostaglandin D2 (PGD2)
Prostaglandin F2α (PGF2α)
Thromboxane B2 (TXB2)
Arachidonic Acid
Amyloid-β peptide 1-42 (Aβ42)
Inducible Nitric Oxide Synthase (iNOS)
Fatty Acid Amide Hydrolase (FAAH)
Multidrug Resistance-Associated Protein 4 (MRP4)
Cytosolic Phospholipase A2 (cPLA2α)
Computational Chemistry and in Silico Modeling in Flurbiprofen Research
Molecular Docking Simulations
Molecular docking is a primary computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex. This method is crucial for understanding ligand-receptor interactions and predicting binding affinities.
Ligand-Receptor Interactions
Flurbiprofen's interaction with various protein targets has been extensively studied using molecular docking. Key targets include cyclooxygenase enzymes (COX-1 and COX-2) and beta-secretase (BACE1), implicated in inflammation and Alzheimer's disease, respectively.
Cyclooxygenase (COX-1 and COX-2): Flurbiprofen (B1673479) is known to inhibit both COX-1 and COX-2 enzymes, which are involved in prostaglandin (B15479496) synthesis. Docking studies reveal that Flurbiprofen binds within the active sites of these enzymes, forming interactions with specific amino acid residues. For COX-1, key residues involved in Flurbiprofen binding include Arg120, Tyr355, and Ile523 researchgate.netacs.orgiucr.orgacs.org. The carboxylate group of Flurbiprofen typically forms hydrogen bonds with Arg120 and Tyr355 researchgate.netacs.org. While the active sites of COX-1 and COX-2 are highly similar, subtle differences, such as the presence of Val523 in COX-2 instead of Ile523 in COX-1, contribute to variations in binding and selectivity acs.orgacs.org. Docking studies have also explored the selectivity of Flurbiprofen derivatives for COX-2, aiming to reduce gastrointestinal side effects associated with COX-1 inhibition nih.govresearchgate.netdovepress.comnih.gov. Prodrugs of Flurbiprofen have shown greater binding affinity to COX-2 compared to COX-1 nih.govdovepress.com.
Beta-Secretase (BACE1): In the context of Alzheimer's disease, Flurbiprofen and its derivatives have been investigated for their potential to inhibit Beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides. Molecular docking studies indicate that Flurbiprofen can bind to the active site of the Beta-secretase enzyme ajphs.comajphs.com. These studies suggest that Flurbiprofen possesses considerable blood-brain barrier (BBB) penetration ability, which is crucial for its action in the central nervous system ajphs.comajphs.com.
Retinoid X Receptor Alpha LBD: While Flurbiprofen's interactions with COX and BACE1 are well-documented through docking studies, specific detailed reports on its molecular docking with the Retinoid X Receptor Alpha LBD were not prominently featured in the reviewed literature.
Binding Affinity Prediction
Molecular docking simulations provide quantitative estimates of binding affinity, often expressed as docking scores or binding energies (e.g., kcal/mol). These predictions help rank potential drug candidates.
| Target | Method/Tool | Predicted Affinity (Example) | Citation(s) |
| COX-1 | Docking (PyRx 9.0) | -10.1 kcal/mol | dovepress.com |
| COX-2 | Docking (PyRx 9.0) | -11.3 kcal/mol | dovepress.com |
| COX-1 | Docking (DOCK 4.0) | ΔE(COX-1) = negative value | researchgate.net |
| COX-2 | Docking (DOCK 4.0) | ΔE(COX-2) = positive value | researchgate.net |
| Beta-Secretase | Docking | -5.044 | ajphs.com |
| COX-1 | Docking | -6.66 kcal/mol | researchgate.net |
| COX-2 | Docking | -10.298 kcal/mol | plos.org |
| COX-1 | Docking | -3.806 kcal/mol | plos.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations complement docking studies by providing insights into the temporal evolution of molecular systems. These simulations track the movement of atoms and molecules over time, allowing for the analysis of conformational changes, flexibility, and the stability of ligand-protein complexes.
MD simulations have been employed to study Flurbiprofen's interaction with COX enzymes, revealing details about its conformational behavior within the active site and the stability of the complex researchgate.netnih.govresearchgate.net. For instance, simulations can illustrate how specific amino acid substitutions, such as in CYP2C9 polymorphisms, affect drug-enzyme interactions and drug metabolism researchgate.net. Studies on Beta-secretase have also utilized MD simulations to assess the stability of Flurbiprofen-enzyme complexes mdpi.com. Analyzing the dynamic nature of protein-ligand interactions is crucial, as protein conformation can significantly influence binding complementarity and drug efficacy mdpi.com. MD simulations help in understanding how ligands move within protein channels and how their conformations adapt to the binding site over time researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies are computational methods used to establish a relationship between the chemical structure of compounds and their biological activity. By identifying key structural features that correlate with activity, QSAR models can guide the design of new, more potent, or selective analogs.
QSAR analyses have been performed on Flurbiprofen derivatives to predict their anti-inflammatory and analgesic activities nih.govmedcraveonline.comijpsonline.comresearchgate.net. These studies often involve synthesizing a series of compounds, evaluating their biological effects, and then developing mathematical models that link molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to the observed activity medcraveonline.comijpsonline.com. For example, QSAR models have been developed for biphenyl (B1667301) carboxamide analogs of Flurbiprofen to predict anti-inflammatory activity, with models comprising specific variables showing good predictive power medcraveonline.com. Such analyses help in understanding which structural modifications enhance or diminish the desired pharmacological effects nih.govmedcraveonline.comijpsonline.com.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Predicting the ADME properties of drug candidates in the early stages of discovery is vital for identifying compounds with favorable pharmacokinetic profiles. In silico tools and models are widely used for this purpose.
For Flurbiprofen and its derivatives, computational predictions have been used to assess various ADME parameters. These include oral absorption, solubility, permeability across biological membranes (such as the blood-brain barrier), and metabolic stability ajphs.comajphs.complos.orgnih.govresearchgate.netmdpi.comresearchgate.netljmu.ac.uk. For instance, studies have utilized software like QikProp and ADME/Tox prediction tools to evaluate drug-likeness and predict pharmacokinetic parameters, suggesting that many synthesized compounds exhibit good oral bioavailability and acceptable pharmacokinetic profiles for potential therapeutic use ajphs.comajphs.comnih.gov. Predicting BBB penetration is particularly important for drugs targeting neurological disorders, such as Alzheimer's disease, where Flurbiprofen derivatives have shown promising BBB penetration capabilities ajphs.comajphs.com. Physiologically based pharmacokinetic (PBPK) models have also been developed to predict Flurbiprofen's pharmacokinetics, considering factors like CYP2C9 genetic polymorphisms and formulation effects mdpi.comnih.govresearchgate.netnih.govresearchgate.net.
| ADME Property | Predicted Value/Range (Example) | Method/Tool (Example) | Citation(s) |
| Oral Absorption | Good | Lipinski's Rule of Five, ADME/Tox predictions | ajphs.comajphs.comnih.govresearchgate.net |
| BBB Penetration | Considerable | In silico prediction | ajphs.comajphs.com |
| Aqueous Solubility | Within acceptable range | QikProp | ajphs.com |
| Caco-2 Cell Permeability | Within acceptable range | QikProp | ajphs.com |
| Lipophilicity (log P) | Varies | cLogP, RM | nih.govresearchgate.netresearchgate.net |
Computational Toxicity Prediction
Computational toxicology plays a critical role in identifying potential safety liabilities of drug candidates early in the development process. In silico methods can predict various toxicity endpoints, such as acute toxicity (e.g., LD50 values) and potential adverse effects.
Emerging Research Frontiers and Novel Therapeutic Applications of Flurbiprofen
Investigation in Metabolic Diseases (e.g., Diabetes Management through α-amylase and α-glucosidase Inhibition)
A key strategy for managing type 2 diabetes is to control post-meal high blood sugar by delaying carbohydrate digestion. nih.gov This is often achieved by inhibiting key enzymes in the digestive tract, namely α-amylase and α-glucosidase. nih.gov Emerging research has identified flurbiprofen (B1673479) derivatives as potential inhibitors of these enzymes.
Scientists have synthesized and screened novel derivatives of flurbiprofen for their ability to inhibit α-amylase. nih.gov In one study, a series of eighteen derivatives, including hydrazides and oxadiazole variants, demonstrated significant α-amylase inhibitory activity. nih.gov Several of these compounds exhibited inhibitory potential comparable to the standard drug, acarbose, with IC50 values in the low micromolar range. nih.gov
Similarly, other research has focused on synthesizing amide derivatives of flurbiprofen and testing their efficacy against α-glucosidase. A study of fourteen such amides found that seven compounds displayed potent inhibitory activity, with IC50 values significantly lower than that of acarbose. researchgate.netresearchgate.net Molecular docking studies suggest that these derivatives can effectively interact with the active sites of both α-amylase and α-glucosidase. nih.govresearchgate.net These findings indicate that flurbiprofen can serve as a scaffold for developing new agents for diabetes management.
Table 2: α-Amylase Inhibitory Activity of Selected Flurbiprofen Derivatives
| Compound | IC50 (µM) |
|---|---|
| Acarbose (Standard) | 0.9 ± 0.04 |
| Derivative 3 | 1.04 ± 0.3 |
| Derivative 9 | 1.25 ± 1.05 |
| Derivative 13 | 1.6 ± 0.18 |
| Derivative 2 | 1.69 ± 0.1 |
IC50 represents the concentration required to inhibit 50% of the enzyme's activity. nih.gov
Exploration of Antineoplastic Activities
Flurbiprofen's potential as an anticancer agent is being actively explored, with research focusing on its ability to modulate pathways involved in cancer cell proliferation, migration, and apoptosis.
In colorectal cancer, studies have shown that flurbiprofen can inhibit the expression of COX2, an enzyme often overexpressed in tumors and linked to inflammation and cell growth. nih.gov By inhibiting COX2, flurbiprofen was found to suppress the proliferation, invasion, and migration of colorectal cancer cells while promoting apoptosis, or programmed cell death. nih.gov
Furthermore, novel derivatives of flurbiprofen are being designed to enhance its antineoplastic effects. One such derivative is the organoselenium compound RY-1-92, which has been investigated in non-small cell lung cancer (NSCLC). nih.gov This compound was found to significantly inhibit the viability, colony formation, and migration of NSCLC cells. nih.gov It also induced cell cycle arrest at the G2/M phase and triggered apoptosis. nih.gov The mechanism of action for RY-1-92 may involve the TRPV1 channel and its downstream signaling pathways, including MAPK. nih.gov
Strategies for Enhancing Therapeutic Index and Reducing Systemic Exposure (e.g., Prodrugs, Targeted Delivery)
A major challenge with NSAIDs like flurbiprofen is the risk of gastrointestinal side effects, which is largely attributed to the presence of a free carboxylic acid group. dovepress.com To overcome this, researchers are developing prodrug and targeted delivery strategies to enhance the therapeutic index and minimize systemic exposure.
Prodrugs are inactive molecules that are converted into the active drug within the body. One approach involves creating an amide prodrug by coupling flurbiprofen with an amino acid like L-glycine. nih.govresearchgate.net This modification masks the carboxylic acid group, with studies suggesting the prodrug remains intact in the stomach and is later hydrolyzed by enzymes in the colon to release the active flurbiprofen, thereby achieving colon-specific delivery and reducing gastric toxicity. nih.govresearchgate.net Another strategy is the creation of mutual prodrugs, where flurbiprofen is linked to an antioxidant molecule via an ester bond. dovepress.com These prodrugs are designed to be stable in the acidic environment of the stomach and release both flurbiprofen and the antioxidant upon hydrolysis in the intestine and plasma. dovepress.com
Targeted Delivery systems using nanotechnology offer another promising avenue. Flurbiprofen has been encapsulated in polylactide (PLA) nanoparticles to improve its delivery across the blood-brain barrier for treating Alzheimer's disease. nih.gov In an in vitro model, these nanoparticles were able to transport flurbiprofen across an endothelial cell layer and effectively modulate γ-secretase activity to reduce Aβ42 levels. nih.gov For arthritis, targeted biomimetic nanoparticles have been developed by coating flurbiprofen-loaded albumin nanoparticles with hyaluronic acid, a ligand that binds to CD44 receptors overexpressed in inflamed joints. nih.gov
Development of Dual-Action or Multi-Targeted Compounds
To address the complex nature of diseases involving multiple biological pathways, there is growing interest in developing single chemical entities that can act on multiple targets simultaneously. Flurbiprofen has served as a structural basis for the design of such dual-action compounds.
One notable example is the development of compounds that inhibit both fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. nih.gov FAAH is the primary enzyme that degrades anandamide, an endocannabinoid involved in pain regulation. By inhibiting both FAAH and COX-2, a single compound could potentially offer enhanced analgesic effects through two distinct mechanisms. A novel flurbiprofen analogue, Flu-AM4, was identified as a potent, reversible FAAH inhibitor that also inhibits COX activity. nih.gov In animal models of neuropathic and prolonged pain, Flu-AM4 demonstrated significant analgesic and anti-inflammatory activity. nih.gov This multi-target approach could lead to more effective pain therapies.
Table of Compounds Mentioned
| Compound Name | Chemical Class/Type |
|---|---|
| Flurbiprofen | Propionic acid derivative, NSAID |
| R-flurbiprofen (Tarenflurbil) | R-enantiomer of flurbiprofen |
| S-flurbiprofen | S-enantiomer of flurbiprofen |
| Acarbose | α-glucosidase inhibitor |
| L-glycine | Amino acid |
| Anandamide | Endocannabinoid |
| Flu-AM4 | Flurbiprofen analogue, dual FAAH/COX inhibitor |
| RY-1-92 | Flurbiprofen organoselenium compound |
| Vanillin | Natural antioxidant |
| Thymol | Natural antioxidant |
| Umbelliferone | Natural antioxidant |
| Sesamol | Natural antioxidant |
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Flurbiprofen Sulfate with high purity?
- Methodological Answer : Synthesis protocols should prioritize controlled reaction conditions (e.g., solvent selection, temperature, and stoichiometry) and rigorous purification steps. For novel derivatives, full characterization via -NMR, HPLC, and elemental analysis is essential to confirm identity and purity. Known compounds require cross-referencing with literature data, while new compounds must include spectral validation and yield calculations .
Q. Which analytical techniques are recommended for quantifying this compound and its impurities in pharmacokinetic studies?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 247 nm) is widely used, validated against reference standards (e.g., EP impurities A, C). For structural confirmation, LC-MS or GC-MS is recommended. Ensure calibration curves cover physiologically relevant concentrations (0.1–50 µg/mL) .
Q. How should researchers design in vitro studies to evaluate this compound’s cyclooxygenase (COX) inhibition selectivity?
- Methodological Answer : Use recombinant COX-1/COX-2 enzymes in cell-free assays to isolate direct effects. Include positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2) and measure IC values via competitive ELISA or fluorometric kits. Triplicate experiments with statistical validation (ANOVA, p < 0.05) are critical .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in CYP2C9-mediated metabolism data for this compound?
- Methodological Answer : Conduct isoform-specific inhibition studies using sulfaphenazole (CYP2C9 inhibitor) and compare metabolic rates in human liver microsomes vs. recombinant CYP systems. Co-incubation with CYP2D6 (as in Fig. 1 of ) may clarify isoform interactions. Use nonlinear regression to model enzyme kinetics and assess allosteric effects .
Q. How can researchers address confounding variables in this compound toxicity studies involving animal models?
- Methodological Answer : Apply evidence synthesis frameworks (e.g., EPA’s approach in ) to stratify data by species, dose, and exposure duration. Control for genetic polymorphisms (e.g., CYP2C9*3) via genotyped cohorts. Use longitudinal designs with histopathological endpoints to distinguish acute vs. chronic effects .
Q. What statistical approaches are robust for analyzing dose-response inconsistencies in this compound’s anti-inflammatory efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
